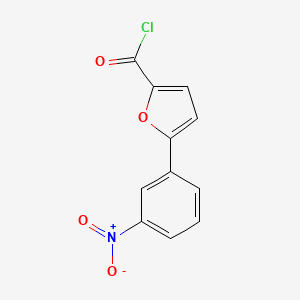

5-(3-nitrophenyl)furan-2-carbonyl Chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)13(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVGTBMQIHEXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378155 | |

| Record name | 5-(3-nitrophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61941-87-5 | |

| Record name | 5-(3-nitrophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthesis of the Furan (B31954) Ring System with Aryl and Nitro Substituents

Several classical and modern methods can be employed for constructing the furan ring. One of the most fundamental methods for preparing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgyoutube.com For the synthesis of a 2,5-disubstituted furan, this would require a suitably substituted 1,4-dicarbonyl precursor. The versatility of the Paal-Knorr reaction allows for a wide range of substituents on the furan ring. wikipedia.orgorganic-chemistry.org

Modern methods often provide more direct routes to specifically substituted furans. Transition-metal-catalyzed cross-coupling reactions are particularly powerful for this purpose.

The introduction of the 3-nitrophenyl group is typically achieved by using a starting material that already contains this fragment, rather than by nitration of a phenylfuran precursor, which could lead to a mixture of isomers and undesired side reactions.

A prominent and highly effective method is the Suzuki coupling reaction. This involves the palladium-catalyzed reaction of a furan-based boronic acid or ester with an aryl halide, or vice-versa. For the synthesis of the precursor 5-(3-nitrophenyl)furan-2-carboxylic acid, a common strategy involves coupling methyl 5-bromofuran-2-carboxylate with (3-nitrophenyl)boronic acid. mdpi.com This is followed by the hydrolysis of the methyl ester to yield the target carboxylic acid. mdpi.com

An alternative approach involves the reaction of furfural (B47365) derivatives. For instance, a method has been reported for the synthesis of 5-aryl-furan-2-carboxylic acids using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a key reagent. researchgate.net Research has also been conducted on the solubility and thermodynamic properties of 5-(3-nitrophenyl)-furan-2-carboxylic acid, indicating its successful synthesis and isolation. researchgate.net

Conversion of Carboxylic Acid Precursors to the Carbonyl Chloride Functionality

The final step in the synthesis is the conversion of the stable 5-(3-nitrophenyl)furan-2-carboxylic acid into the highly reactive 5-(3-nitrophenyl)furan-2-carbonyl chloride. This transformation is a standard procedure in organic synthesis, aimed at "activating" the carboxylic acid for subsequent reactions, such as amide or ester formation. masterorganicchemistry.comnih.gov

Several well-established reagents are used to effect the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the product.

Thionyl Chloride (SOCl₂) : This is one of the most common and cost-effective reagents for preparing acyl chlorides. masterorganicchemistry.comrsc.org The reaction is typically performed by refluxing the carboxylic acid in neat thionyl chloride or in an inert solvent. pjoes.comwikipedia.org The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation. chemguide.co.uklibretexts.orgyoutube.com The addition of a catalytic amount of N,N-dimethylformamide (DMF) or pyridine (B92270) can accelerate the reaction. masterorganicchemistry.com

Oxalyl Chloride ((COCl)₂) : Often preferred for smaller-scale or more sensitive substrates, oxalyl chloride is a milder and more selective reagent than thionyl chloride. wikipedia.orgresearchgate.net Reactions are typically run at room temperature in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of DMF. commonorganicchemistry.comorgsyn.org The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also volatile gases, facilitating an easy work-up. sciencemadness.org

Phosphorus Chlorides (PCl₃ and PCl₅) : Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective chlorinating agents. chemguide.co.ukresearchgate.net However, their use can be complicated by the formation of non-volatile byproducts (e.g., phosphoryl chloride, POCl₃, or phosphorous acid, H₃PO₃), which may require fractional distillation for removal. chemguide.co.uk

Table 1: Comparison of Common Chlorinating Reagents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, neat or in solvent; cat. DMF/pyridine masterorganicchemistry.comrsc.org | SO₂, HCl (gases) libretexts.org | Inexpensive, volatile byproducts | Harsh conditions, can cause side reactions |

| Oxalyl Chloride | (COCl)₂ | Room temp, inert solvent; cat. DMF wikipedia.orgcommonorganicchemistry.com | CO, CO₂, HCl (gases) sciencemadness.org | Mild, selective, clean reaction researchgate.net | More expensive, toxic |

| Phosphorus Pentachloride | PCl₅ | Cold or gentle warming chemguide.co.uk | POCl₃ (liquid), HCl (gas) | Highly reactive | Solid reagent, non-volatile byproduct |

| Phosphorus Trichloride | PCl₃ | Warming | H₃PO₃ (solid/liquid) | Liquid reagent | Non-volatile byproduct, lower atom economy |

Beyond the standard reagents, other methods have been developed to address issues like substrate sensitivity or to improve reaction efficiency.

Cyanuric Chloride : This reagent can be used as a mild alternative to thionyl chloride for converting carboxylic acids to acyl chlorides. sciencemadness.org

3,3-Dichlorocyclopropenes : In the presence of a tertiary amine base, these reagents can rapidly convert carboxylic acids to their corresponding chlorides under mild conditions, which is suitable for acid-sensitive substrates. organic-chemistry.org

tert-Butyl Hypochlorite : A method exists for the direct, one-step conversion of furan aldehydes, such as 5-(chloromethyl)furfural, to the corresponding furanoyl chlorides, which could be adapted as an alternative pathway, bypassing the isolation of the carboxylic acid. rsc.orgresearchgate.net

Optimization often involves the use of catalytic DMF with oxalyl chloride or thionyl chloride. This generates a Vilsmeier-type intermediate (e.g., dimethylcarbamoyl chloride from oxalyl chloride and DMF), which is the active chlorinating agent in a catalytic cycle. wikipedia.orgresearchgate.net This catalytic approach allows for milder reaction conditions and is highly efficient. researchgate.netorgsyn.org

Efforts to develop more environmentally benign synthetic methods have also been applied to acyl chloride formation. Key principles of green chemistry include the use of less hazardous reagents and bio-based or recyclable solvents.

One area of development is the replacement of traditional chlorinated or dipolar aprotic solvents. For example, the bio-available solvent Cyrene™ has been successfully used for amide synthesis from acid chlorides and amines, suggesting its potential applicability in the acid chloride formation step as well, reducing reliance on toxic solvents like DMF and DCM. rsc.org

Another green strategy is to minimize the number of synthetic steps. A process that directly converts a furan aldehyde to the acyl chloride, as seen with tert-butyl hypochlorite, improves atom economy and reduces waste compared to the two-step process involving oxidation to a carboxylic acid followed by chlorination. rsc.org

Advanced Synthetic Techniques for this compound

The traditional synthesis of this compound involves the conversion of its parent carboxylic acid, 5-(3-nitrophenyl)furan-2-carboxylic acid, using chlorinating agents like thionyl chloride or oxalyl chloride. researchgate.netpensoft.net However, contemporary synthetic chemistry seeks to enhance this process through more refined techniques.

Catalytic Systems in Synthesis

A common catalytic approach involves the use of N,N-dimethylformamide (DMF) in conjunction with chlorinating agents like oxalyl chloride or thionyl chloride. In this system, DMF reacts with the chlorinating agent to form the Vilsmeier reagent in situ. acs.org This reagent is a highly effective acylating agent that readily converts the carboxylic acid to the corresponding acyl chloride. The catalytic cycle is regenerated, allowing for the use of substoichiometric amounts of DMF.

Research into the synthesis of related furan derivatives has highlighted various catalytic systems that could be analogously applied. For instance, the synthesis of 5-arylfuran-2-carboxylic acids, the precursors to the target acyl chloride, has been achieved using ceric ammonium nitrate (CAN) as a catalyst. researchgate.net Furthermore, catalytic strategies for the selective oxidation of furan derivatives, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dicarboxylic acid (FDCA), employ metal catalysts like gold supported on hydroxyapatite. tue.nltue.nl While these examples pertain to the synthesis of the precursor acid rather than the final acyl chloride, they underscore the prevalence and utility of catalysis in modern furan chemistry.

The table below summarizes common chlorinating agents and catalytic systems applicable to the synthesis of acyl chlorides.

| Chlorinating Agent | Catalyst | Key Features |

| Oxalyl Chloride | N,N-Dimethylformamide (DMF) | Forms Vilsmeier reagent in situ; reaction is typically clean with gaseous byproducts. |

| Thionyl Chloride | N,N-Dimethylformamide (DMF) | Also forms Vilsmeier reagent; a common and cost-effective method. |

| Phosphorus Pentachloride (PCl₅) | None (typically) | A strong chlorinating agent, often used without an additional catalyst. chemistrystudent.com |

Flow Chemistry and Continuous Processing in Acyl Chloride Production

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical intermediates, including acyl chlorides. This methodology offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and greater scalability. The on-demand production of highly reactive and potentially hazardous compounds like acyl chlorides is a key benefit of flow systems. acs.org

A typical flow process for acyl chloride production involves continuously pumping a solution of the carboxylic acid and a chlorinating agent through a heated reactor coil. acs.orgresearchgate.net The short residence time within the reactor allows for precise control over reaction conditions, minimizing the formation of impurities. The product stream can then be directly used in a subsequent reaction step, a concept known as a "telescoped" synthesis. acs.org

Recent studies have demonstrated the continuous flow synthesis of acyl chlorides using phosgene (B1210022) generated in situ from chloroform, a method that enhances safety by avoiding the storage and handling of highly toxic phosgene. acs.org Another approach describes the coupling of aryl Grignard reagents with acyl chlorides under continuous flow conditions, showcasing the integration of acyl chloride synthesis into multi-step reaction sequences. researchgate.net These principles are directly applicable to the synthesis of this compound, offering a safer and more efficient manufacturing route.

The following table outlines the key parameters in a conceptual flow synthesis of this compound.

| Parameter | Description | Typical Values/Conditions |

| Reactants | Carboxylic acid and chlorinating agent | 5-(3-nitrophenyl)furan-2-carboxylic acid, Oxalyl chloride/Thionyl chloride |

| Solvent | Anhydrous, non-protic solvent | Dichloromethane, Tetrahydrofuran |

| Reactor Type | Tubular or microreactor | PFA or stainless steel coil |

| Temperature | Controlled via external heating/cooling | 25-100 °C (depending on reagents) |

| Residence Time | Time reactants spend in the heated zone | Seconds to minutes |

| Post-Processing | Quenching or direct use in next step | Inline quenching or telescoped reaction |

Multi-component Reactions Incorporating Furan Carbonyl Chlorides

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov Acyl chlorides are valuable components in several MCRs, most notably the Passerini and Ugi reactions.

The Passerini Reaction: This three-component reaction involves a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgchemistnotes.com While the classic Passerini reaction uses a carboxylic acid, acyl chlorides can be employed in variations of this process.

The Ugi Reaction: The Ugi four-component reaction is one of the most prominent MCRs, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govnih.gov Acyl chlorides can participate in Ugi-type reactions, often by first reacting with the amine component. The high reactivity of acyl chlorides can drive these reactions efficiently. chemguide.co.uk

Given its reactive acyl chloride functionality, this compound is a prime candidate for incorporation into such MCRs. For example, it could react with an amine and an isocyanide in a Ugi-type three-component reaction to generate complex amide derivatives in a single step. This approach allows for the rapid generation of diverse molecular libraries based on the 5-(3-nitrophenyl)furan scaffold.

The table below illustrates the potential role of this compound in a conceptual Ugi-type reaction.

| Ugi-type Reaction Component | Example | Role of this compound |

| Amine | Aniline | Reacts with the acyl chloride to form an amide intermediate. |

| Isocyanide | tert-Butyl isocyanide | Inserts into the intermediate formed from the other components. |

| Carbonyl Compound (optional) | Benzaldehyde | Participates in the formation of the final complex product. |

| Acyl Chloride | This compound | Acts as the acylating agent, providing the furan-containing backbone. |

Reactivity and Reaction Mechanisms

Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Group

The furan-2-carbonyl chloride moiety is a classic substrate for nucleophilic acyl substitution. This class of reaction involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion, which is an excellent leaving group. The presence of the electron-withdrawing 5-(3-nitrophenyl)furan system further enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

5-(3-nitrophenyl)furan-2-carbonyl chloride readily reacts with various alcohols (alkolysis) to form the corresponding esters. This reaction typically proceeds under basic conditions, often with the addition of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. The general mechanism involves the nucleophilic oxygen of the alcohol attacking the carbonyl carbon, followed by the elimination of the chloride leaving group to yield the stable ester product. While the direct esterification of the parent carboxylic acid is possible, the use of the acyl chloride is often preferred for its higher reactivity, allowing the reaction to proceed under milder conditions. The conversion of related furan-2-carboxylic acids to esters is a well-established transformation.

Table 1: Representative Nucleophilic Acyl Substitution Reactions for Ester Formation

| Nucleophile (Alcohol) | Reagent/Conditions | Product Class |

|---|---|---|

| Methanol (B129727) | Pyridine or Et3N, Anhydrous Solvent | Methyl 5-(3-nitrophenyl)furan-2-carboxylate |

| Ethanol | Pyridine or Et3N, Anhydrous Solvent | Ethyl 5-(3-nitrophenyl)furan-2-carboxylate |

This table presents plausible reactions based on the established reactivity of acyl chlorides.

The reaction of this compound with ammonia, primary amines, or secondary amines (aminolysis) provides a direct route to the corresponding primary, secondary, and tertiary amides, respectively. These reactions are typically rapid and high-yielding. The synthesis of various furan-2-carboxamides from furan-2-carbonyl chloride and different amines is well-documented in the scientific literature. For instance, N-(4-bromophenyl)furan-2-carboxamide has been synthesized in excellent yields from furan-2-carbonyl chloride and 4-bromoaniline (B143363) in the presence of triethylamine. researchgate.net Similarly, more complex amides, such as N-(3-(phenylcarbamoyl)phenyl)furan-2-carboxamide, have been prepared from activated furan-2-carboxylic acid and the appropriate amine. nih.gov

In cases where the acyl chloride is not used directly, the parent carboxylic acid, 5-(3-nitrophenyl)furan-2-carboxylic acid, can be converted to an amide using coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI). This method was employed in the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines, where 5-nitro-2-furoic acid was activated with CDI before reaction with an amine. nih.gov

Table 2: Representative Nucleophilic Acyl Substitution Reactions for Amide Formation

| Nucleophile (Amine) | Reagent/Conditions | Product Class |

|---|---|---|

| Ammonia | Anhydrous Solvent | 5-(3-nitrophenyl)furan-2-carboxamide |

| Aniline | Pyridine or Et3N, Anhydrous Solvent | N-phenyl-5-(3-nitrophenyl)furan-2-carboxamide |

| Diethylamine | Pyridine or Et3N, Anhydrous Solvent | N,N-diethyl-5-(3-nitrophenyl)furan-2-carboxamide |

This table presents plausible and documented reactions based on the established reactivity of furanoyl chlorides and related carboxylic acids. nih.gov

Beyond simple intermolecular reactions with external nucleophiles, derivatives of 5-(nitrophenyl)furan amides can undergo intramolecular cyclizations. Research on a closely related isomer, a 5-nitro-substituted furfuryl amide, demonstrated an unusual isomerization-cyclization reaction under microwave conditions. nih.gov This reaction resulted in the formation of a novel fused heterocyclic system, 1,4-dihydro-2H-benzo nih.govyoutube.comfuro[2,3-c]pyridin-3-one, showcasing the potential for the furan (B31954) ring to participate in complex intramolecular transformations. nih.gov The presence of a 5-halo or 5-nitro substituent on the furan ring was found to significantly influence the rate and outcome of these cyclization reactions compared to unsubstituted analogs. nih.gov

Transformations Involving the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's electronic properties and serves as a precursor for other functionalities, most notably the amino group.

The nitro group of this compound and its derivatives can be chemically reduced to an amino group. This transformation is crucial for synthesizing precursors to dyes, pharmaceuticals, and other fine chemicals. A variety of reducing agents can accomplish this conversion.

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide.

Metal/Acid Systems: Employing metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). Tin(II) chloride (SnCl2) is also a widely used chemical reductant for this purpose.

The reduction process is not a single step but proceeds through intermediate species. The six-electron reduction of a nitro group to an amine sequentially forms nitroso and N-hydroxylamino intermediates. It has been noted that in some cases, 5-nitrofuran derivatives can be unstable and prone to decomposition during reduction, for example, with sodium borohydride, indicating that reaction conditions must be chosen carefully. nih.gov

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Product Functional Group |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol Solvent | Amine (-NH₂) |

| SnCl₂, HCl | Ethanol Solvent, Reflux | Amine (-NH₂) |

| Fe, NH₄Cl | Ethanol/Water Solvent, Reflux | Amine (-NH₂) |

This table summarizes common laboratory methods for the reduction of aromatic nitro groups.

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both the inductive effect (via the sigma bond framework) and the resonance effect (via the pi-electron system). researchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the C-N sigma bond. This effect deactivates the ring towards electrophilic aromatic substitution.

Resonance Effect: The nitro group can withdraw electron density from the ring by resonance, delocalizing the pi-electrons onto its oxygen atoms.

In this compound, the nitro group is in a meta position relative to the point of attachment to the furan ring. This positioning has specific consequences for its electronic influence. While the strong inductive effect operates effectively from the meta position, the resonance effect is significantly diminished because direct conjugation between the nitro group and the C1 carbon of the phenyl ring is not possible without disrupting the aromaticity of the ring in a resonance contributor. researchgate.net

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is an electron-rich heterocycle that is generally highly reactive towards electrophilic aromatic substitution (EAS). matanginicollege.ac.in In comparison to benzene, the order of reactivity for common five-membered heterocycles is typically pyrrole (B145914) > furan > thiophene (B33073) > benzene. matanginicollege.ac.in However, the reactivity of the furan ring in this compound is significantly attenuated. Both the carbonyl chloride at the C2 position and the nitrophenyl group at the C5 position are strong electron-withdrawing groups, which deactivate the furan ring towards attack by electrophiles. scribd.com Furthermore, electrophilic substitution on furan generally requires mild, non-acidic conditions, as strong acids can lead to polymerization or ring-opening of the sensitive furan structure. matanginicollege.ac.in

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a Lewis acid catalyst like AlCl₃. synarchive.comnih.gov While Friedel-Crafts acylation on the deactivated furan ring of the title compound is synthetically challenging, the compound itself is an excellent acylating agent for other aromatic substrates.

In this context, this compound can react with various activated or unactivated aromatic compounds to furnish the corresponding aryl or heteroaryl ketones. The reaction proceeds via the formation of a highly electrophilic acylium ion, generated by the interaction of the carbonyl chloride with the Lewis acid, which is then attacked by the electron-rich aromatic substrate. mdpi.com This transformation provides a direct route to complex ketones incorporating the 5-(3-nitrophenyl)furan-2-yl moiety.

Table 1: Examples of Friedel-Crafts Acylation using this compound This table presents representative, chemically plausible transformations based on established Friedel-Crafts principles.

| Aromatic Substrate | Catalyst | Major Product |

|---|---|---|

| Benzene | AlCl₃ | (5-(3-nitrophenyl)furan-2-yl)(phenyl)methanone |

| Toluene | AlCl₃ | Mixture of (5-(3-nitrophenyl)furan-2-yl)(o-tolyl)methanone and (5-(3-nitrophenyl)furan-2-yl)(p-tolyl)methanone |

| Anisole | AlCl₃ | (4-methoxyphenyl)(5-(3-nitrophenyl)furan-2-yl)methanone |

| Thiophene | SnCl₄ | (5-(3-nitrophenyl)furan-2-yl)(thiophen-2-yl)methanone |

For any potential electrophilic aromatic substitution occurring directly on the furan ring of this compound, regioselectivity is a critical consideration. Electrophilic attack on unsubstituted furan occurs preferentially at the α-positions (C2 and C5) because the resulting cationic intermediate (σ-complex or Wheland intermediate) is more stabilized by resonance. matanginicollege.ac.inresearchgate.net

In the title compound, both α-positions are already substituted. Therefore, any further EAS must occur at the less reactive β-positions (C3 or C4). The directing influence of the existing substituents would determine the outcome. Both the C2-carbonyl chloride and the C5-(3-nitrophenyl) group are electron-withdrawing and act as meta-directing groups.

The C2-carbonyl chloride group directs incoming electrophiles to the C4 position.

The C5-(3-nitrophenyl) group directs incoming electrophiles to the C3 position.

The ultimate regiochemical outcome would depend on the relative deactivating and directing strengths of these two groups, as well as the nature of the electrophile and the reaction conditions. However, due to the strong deactivation of the entire furan ring, forcing such a substitution would require harsh conditions that could risk degrading the molecule.

Coupling Reactions and Metal-Catalyzed Transformations

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile substrate for such transformations, primarily through its acyl chloride functionality.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. While traditionally used to couple organoboron compounds with organic halides, its application has been extended to include acyl chlorides for the synthesis of ketones. nih.govnsf.gov This approach is a central strategy for ketone synthesis due to its chemoselectivity and broad functional group tolerance. nsf.gov

In this reaction, the acyl chloride (this compound) is coupled with an organoboronic acid in the presence of a palladium catalyst and a base. This provides a direct and high-yielding route to a diverse array of unsymmetrical ketones, which are valuable intermediates in pharmaceuticals and materials science. nsf.gov

Table 2: Suzuki-Miyaura Acylative Coupling Reactions This table illustrates potential ketone products from the reaction of this compound with various boronic acids.

| Boronic Acid | Catalyst/Base System (Typical) | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | (5-(3-nitrophenyl)furan-2-yl)(phenyl)methanone |

| 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos / K₃PO₄ | (5-(3-nitrophenyl)furan-2-yl)(p-tolyl)methanone |

| Furan-2-boronic acid | PdCl₂(dppf) / Cs₂CO₃ | (Furan-2-yl)(5-(3-nitrophenyl)furan-2-yl)methanone |

| Thiophene-3-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (5-(3-nitrophenyl)furan-2-yl)(thiophen-3-yl)methanone |

Other cross-coupling reactions, such as Stille coupling (with organotins) or Hiyama coupling (with organosilanes), could similarly be employed to convert the acyl chloride into the corresponding ketone.

The functional groups present on this compound allow for a range of selective transformations, or functional group interconversions (FGIs). imperial.ac.uk These reactions are crucial for elaborating the core structure into more complex target molecules.

Reactions of the Carbonyl Chloride: The acyl chloride is highly electrophilic and reacts readily with a wide variety of nucleophiles. This allows for its conversion into a range of other carboxylic acid derivatives under mild conditions.

Esterification: Reaction with alcohols (R-OH) in the presence of a non-nucleophilic base (e.g., pyridine) yields the corresponding esters.

Amidation: Reaction with primary or secondary amines (R₂NH) affords amides.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acyl chloride directly to the corresponding primary alcohol, 5-(3-nitrophenyl)furan-2-yl)methanol. Milder, more selective reducing agents could potentially yield the aldehyde.

Reactions of the Nitro Group: The nitro group is a versatile functional group that can be readily transformed.

Reduction: The most common transformation is its reduction to an amino group (-NH₂). This can be achieved using various methods, such as catalytic hydrogenation (H₂, Pd/C) or using metals in acidic media (e.g., Sn, HCl or Fe, HCl). This conversion of the electron-withdrawing nitro group to an electron-donating amino group dramatically alters the electronic properties of the molecule.

Table 3: Key Functional Group Interconversions (FGIs) This table summarizes primary transformations of the key functional groups.

| Starting Group | Reagent(s) | Resulting Group |

|---|---|---|

| -COCl (Carbonyl chloride) | Methanol (CH₃OH), Pyridine | -COOCH₃ (Methyl ester) |

| -COCl (Carbonyl chloride) | Ammonia (NH₃) | -CONH₂ (Primary amide) |

| -NO₂ (Nitro) | H₂, Pd/C | -NH₂ (Amino) |

| -NO₂ (Nitro) | Fe, HCl | -NH₂ (Amino) |

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the key reactions provides insight into their outcomes and limitations.

Mechanism of Suzuki-Miyaura Acylative Coupling: The catalytic cycle for the palladium-catalyzed coupling of an acyl chloride with a boronic acid is generally accepted to involve three key steps: nih.gov

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the carbon-chlorine bond of the acyl chloride to form an acyl-Pd(II)-chloride complex.

Transmetalation: The organic group from the boronic acid (in the form of a borate (B1201080) complex, activated by the base) is transferred to the palladium center, displacing the chloride and forming an acyl-aryl-Pd(II) complex.

Reductive Elimination: The newly coupled ketone product is eliminated from the palladium center, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

This cycle explains the high efficiency and catalytic nature of the reaction, enabling the synthesis of complex ketones from this compound under relatively mild conditions.

Kinetic Studies of Acylation Reactions

Detailed kinetic studies specifically on the acylation reactions of this compound are not extensively available in publicly accessible literature. However, significant insights can be drawn from studies on structurally similar compounds, such as 5-nitro-2-furoyl chloride. The solvolysis of 5-nitro-2-furoyl chloride has been investigated across a range of solvents to understand the reaction mechanism. researchgate.netresearchgate.net

These studies often employ the extended Grunwald-Winstein equation to correlate the solvolysis rate constants with the solvent's nucleophilicity and ionizing power. For 5-nitro-2-furoyl chloride, the sensitivity values (l and m) obtained from this correlation, along with activation parameters, are consistent with a bimolecular reaction mechanism (SN2-like). researchgate.netresearchgate.net The reaction is believed to proceed through a transition state where the solvent molecule acts as a nucleophile, with a possible general-base catalysis from a second solvent molecule. researchgate.net

The activation enthalpies (ΔH‡) for the solvolysis of 5-nitro-2-furoyl chloride have been determined to be in the range of 5.63 to 10.5 kcal/mol, while the activation entropies (ΔS‡) are significantly negative, ranging from -25.9 to -43.4 cal/mol·K. researchgate.net These negative entropy values are indicative of a highly ordered transition state, which supports the proposed bimolecular mechanism where the nucleophile and substrate are brought together. researchgate.net A solvent kinetic isotope effect (SKIE) of approximately 2.65 further corroborates this mechanistic pathway. researchgate.net

Below is a table summarizing the kinetic data for the solvolysis of the related compound, 5-nitro-2-furoyl chloride, in various solvents.

For this compound, the electron-withdrawing nature of the 3-nitrophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, likely leading to faster acylation rates compared to an unsubstituted phenyl analogue.

Theoretical and Computational Analyses of Reaction Intermediates

Theoretical and computational chemistry provide powerful tools to investigate the intermediates and transition states of acylation reactions involving compounds like this compound. While specific computational studies on this exact molecule are not readily found, research on similar furan derivatives offers a framework for understanding the likely reaction pathways. researchgate.netnih.gov

Density Functional Theory (DFT) calculations are commonly employed to model the potential energy surface of the reaction. acs.org For an acylation reaction, such as the reaction with an alcohol or an amine, the calculations would typically investigate a stepwise mechanism involving a tetrahedral intermediate.

The key steps in the computational analysis would include:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), the tetrahedral intermediate, the transition states, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Calculations: The relative energies of all species are calculated to determine the reaction energy profile, including the activation barriers for each step.

For the acylation reaction of this compound, the reaction is expected to proceed through a tetrahedral intermediate formed by the nucleophilic attack on the carbonyl carbon. The stability of this intermediate and the height of the energy barriers for its formation and collapse would be influenced by the electronic effects of the 3-nitrophenylfuran moiety. The electron-withdrawing nitro group is anticipated to stabilize the negatively charged oxygen in the tetrahedral intermediate, thereby facilitating its formation.

Computational studies on related furan systems, such as 2-acetylfuran, have shown that the furan ring can participate in the reaction through addition reactions at the C(2) and C(5) positions. researchgate.netnih.gov In the case of acylation, the primary reaction site is the carbonyl group, but the electronic structure of the furan ring and the substituent will modulate the reactivity of this group.

The table below outlines the typical species that would be modeled in a computational study of the acylation of this compound with a generic nucleophile (Nu-H).

Such computational analyses would provide valuable insights into the reaction mechanism, including whether the formation or the breakdown of the tetrahedral intermediate is the rate-determining step.

Derivatization and Complex Molecule Synthesis

Accessing Diverse Furan-Containing Heterocycles

The furan (B31954) nucleus is a common scaffold in many biologically active compounds and functional materials. 5-(3-nitrophenyl)furan-2-carbonyl chloride serves as a key starting material for accessing a range of furan-containing heterocycles through cyclization reactions.

The synthesis of 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles from this compound typically proceeds through a common intermediate, 5-(3-nitrophenyl)furan-2-carbohydrazide. This hydrazide is prepared by reacting the acyl chloride with hydrazine (B178648) hydrate.

Synthesis of 1,3,4-Thiadiazole Derivatives: The general synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved by reacting the corresponding acyl chloride with thiosemicarbazide (B42300). An alternative and common route involves the cyclization of the intermediate carbohydrazide (B1668358). For instance, the reaction of 5-(3-nitrophenyl)furan-2-carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate intermediate, which upon dehydration yields the corresponding 5-(5-(3-nitrophenyl)furan-2-yl)-1,3,4-thiadiazole-2-thiol.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives: 1,3,4-Oxadiazoles are readily synthesized from this compound. A common method involves the reaction of the corresponding carbohydrazide with various reagents. mdpi.com For example, the carbohydrazide can be reacted with an aromatic acid in the presence of a dehydrating agent like phosphorus oxychloride to yield unsymmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles. mdpi.com Alternatively, oxidative cyclization of N-acylhydrazones, formed by the condensation of the carbohydrazide with aldehydes, can also produce 1,3,4-oxadiazole derivatives. rsc.org

Synthesis of 1,2,4-Triazole (B32235) Derivatives: The synthesis of 1,2,4-triazole derivatives from this compound can also be initiated from the corresponding carbohydrazide. Reaction of the carbohydrazide with an isothiocyanate yields a thiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to form the 4-aryl-5-(5-(3-nitrophenyl)furan-2-yl)-4H-1,2,4-triazole-3-thiol. chemrxiv.org Further modifications can be carried out on the triazole ring.

A summary of analogous synthetic reactions for related furan derivatives is presented in Table 1.

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| Furan-2-carboxylic acid hydrazide | Aryl isothiocyanate, NaOH | 4-Aryl-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | chemrxiv.org |

| Substituted aromatic acids | Hydrazine hydrate, β-benzoyl propionic acid, POCl₃ | 1,3,4-Oxadiazole derivatives | mdpi.com |

| Thiosemicarbazide | Carboxylic acid, Polyphosphate ester | 2-Amino-1,3,4-thiadiazole | nih.gov |

The synthesis of bifuran systems represents an important area in the chemistry of furan derivatives due to their presence in natural products and their potential applications in materials science. While direct coupling of this compound to form bifuran systems is not a standard method, related furan derivatives can be coupled to create such structures. For instance, the oxidative coupling of furan species can be achieved using palladium catalysts. osi.lv However, the presence of an electron-withdrawing carbonyl group at the 2-position can decrease the electron density at the C-5 position, making this coupling less efficient. osi.lv A more viable approach involves the synthesis of 2,4-diaryl-2,5-dihydro-2,2'-bifurans through the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium (B1222738) iodide. osi.lv

Applications as Building Blocks in Advanced Organic Materials Research

The rigid structure of the furan ring, combined with the electronic properties imparted by the nitrophenyl group, makes this compound an attractive building block for the synthesis of advanced organic materials.

Furan-based polymers, particularly those derived from 2,5-furandicarboxylic acid (FDCA), are gaining significant attention as sustainable alternatives to petroleum-based plastics. ulaval.ca While direct polymerization of this compound is not common, it can be envisioned as a monomer for the synthesis of specialty polyamides or polyesters. The corresponding 5-(3-nitrophenyl)furan-2,5-dicarboxylic acid, which could be derived from the target compound, would be a more direct monomer for polyester (B1180765) synthesis, analogous to how FDCA is used to produce polyethylene (B3416737) furanoate (PEF). ulaval.ca The presence of the nitro group could also allow for post-polymerization modification, for example, by reduction to an amino group, to further tune the polymer's properties.

The most straightforward derivatization of this compound is its conversion to furoate esters. This is achieved through a simple nucleophilic acyl substitution reaction with an appropriate alcohol. These furoate esters are not only stable final compounds but can also serve as plasticizers or as intermediates for further chemical transformations. google.com The synthesis of various furoate esters from related furoyl chlorides is a well-established process. google.com

Design and Synthesis of Chemically Modified Furanic Structures

Beyond the reactions at the acyl chloride group, the this compound scaffold allows for further chemical modifications. The nitro group on the phenyl ring is a key functional handle for a variety of transformations.

A significant modification is the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the molecule and introduces a new site for derivatization. The resulting amino group can be acylated, alkylated, or diazotized, opening pathways to a wide range of other functionalized furanic structures. For example, the synthesis of N-aryl-5-aryl-2-furoamides has been reported from related 5-aryl-2-furoyl chlorides.

Furthermore, the furan ring itself can participate in various reactions, although its aromatic character makes it less reactive than a simple alkene. Nevertheless, electrophilic substitution reactions on the furan ring are possible, although the substitution pattern is directed by the existing substituents.

The versatility of this compound as a starting material is summarized in the potential derivatization pathways shown in Table 2.

| Reaction Type | Reagent | Product Type |

| Nucleophilic Acyl Substitution | Hydrazine Hydrate | 5-(3-nitrophenyl)furan-2-carbohydrazide |

| Nucleophilic Acyl Substitution | Alcohols | Furoate Esters |

| Nucleophilic Acyl Substitution | Amines | Furoamides |

| Reduction | Reducing Agents (e.g., SnCl₂/HCl) | 5-(3-aminophenyl)furan-2-carbonyl chloride |

| Heterocycle Formation (from hydrazide) | Carbon Disulfide | 1,3,4-Thiadiazole derivative |

| Heterocycle Formation (from hydrazide) | Carboxylic Acids/POCl₃ | 1,3,4-Oxadiazole derivative |

| Heterocycle Formation (from hydrazide) | Isothiocyanates | 1,2,4-Triazole derivative |

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

The structural confirmation of 5-(3-nitrophenyl)furan-2-carbonyl chloride and its reaction products relies heavily on a suite of spectroscopic methods. These techniques provide detailed information about the molecular framework, the presence of specific functional groups, and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for elucidating the molecular structure. For the closely related precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid, specific chemical shifts in ¹H NMR have been reported, which can be used to predict the spectrum of the title compound. mdpi.com The protons on the furan (B31954) ring typically appear as doublets, with coupling constants characteristic of their relative positions. mdpi.com The protons of the nitrophenyl ring exhibit a more complex splitting pattern due to their electronic environment. In ¹³C NMR, the carbonyl carbon of the acyl chloride is expected to be significantly downfield.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. The most prominent absorption for this compound would be the strong stretching vibration of the carbonyl group (C=O) in the acyl chloride, typically found in the range of 1750-1815 cm⁻¹. Additionally, characteristic peaks for the C-NO₂ stretching (around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹), C-O-C stretching of the furan ring, and C-H bonds of the aromatic systems would be observable. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule. For the isomeric 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS has been successfully used to determine its exact mass. mdpi.com For this compound, the molecular ion peak [M]⁺ and characteristic fragmentation patterns, such as the loss of the chlorine atom or the carbonyl group, would provide definitive structural evidence.

| Technique | Expected Observations for this compound |

| ¹H NMR | Doublets for furan protons, complex multiplets for nitrophenyl protons. |

| ¹³C NMR | Downfield signal for the carbonyl carbon, distinct signals for aromatic and furan carbons. |

| IR | Strong C=O stretch (1750-1815 cm⁻¹), characteristic C-NO₂ and C-O-C stretches. |

| HRMS | Accurate mass measurement of the molecular ion, characteristic fragmentation patterns. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of furan derivatives. nih.govsemanticscholar.orgresearchgate.net A reversed-phase HPLC method, often employing a C8 or C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. nih.gov Detection is typically achieved using a UV-Vis detector, as the nitrophenylfuran chromophore absorbs strongly in the UV region. semanticscholar.org This method can effectively separate the target compound from starting materials, byproducts, and degradation products, allowing for accurate purity determination. researchgate.net

Gas Chromatography (GC): While the reactivity of the acyl chloride group might pose challenges for GC analysis due to potential degradation at high temperatures, it can be employed with careful method development. Derivatization of the acyl chloride to a more stable ester or amide can facilitate analysis. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural information, making it a powerful tool for identifying impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of reaction progress. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) can be used to separate the starting materials, intermediates, and products on a silica (B1680970) gel plate, allowing for a quick assessment of the reaction's status.

| Method | Application | Typical Conditions |

| HPLC | Purity assessment, quantitative analysis | Reversed-phase C8 or C18 column, water/acetonitrile or methanol mobile phase, UV detection. nih.govsemanticscholar.orgresearchgate.net |

| GC-MS | Impurity profiling (with derivatization) | Capillary column, temperature programming, mass spectrometric detection. |

| TLC | Reaction monitoring | Silica gel plate, hexane/ethyl acetate (B1210297) mobile phase, UV visualization. |

Advanced Analytical Approaches in Reaction Mechanism Probing

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced analytical techniques can provide valuable insights into the transient intermediates and kinetic profiles of these reactions.

The reaction of furan-2-carbonyl chlorides with nucleophiles, such as amines or alcohols, generally proceeds through a nucleophilic acyl substitution mechanism. lumenlearning.com The reactivity of the acyl chloride is influenced by the electronic nature of the substituent on the furan ring. The electron-withdrawing nitro group in the 3-position of the phenyl ring is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles.

In-situ Spectroscopic Monitoring: Techniques like in-situ IR or NMR spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This allows for the determination of reaction kinetics and the identification of transient species that may not be observable by conventional analysis of quenched reaction mixtures. For instance, the formation and consumption of a tetrahedral intermediate in a nucleophilic substitution reaction could potentially be observed.

Kinetic Isotope Effect (KIE) Studies: By isotopically labeling one of the atoms involved in the rate-determining step of the reaction (e.g., using a deuterated nucleophile), the KIE can be measured. This provides information about the transition state of the reaction. For the solvolysis of the related 5-nitro-2-furoyl chloride, a significant solvent kinetic isotope effect was observed, supporting a specific reaction mechanism. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathway, calculate the energies of reactants, transition states, and products, and predict spectroscopic properties. These theoretical calculations, when correlated with experimental data, can provide a detailed understanding of the reaction mechanism at a molecular level.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Furan-2-carbonyl Chloride Chemistry

The reactivity of the furan-2-carbonyl chloride moiety is central to its synthetic utility. Future research will undoubtedly focus on creating more efficient, selective, and robust catalytic systems to mediate its transformations. While traditional methods for the synthesis of 5-arylfuran-2-carbonyl chlorides exist, such as the reaction of 5-arylfuran-2-carboxylic acids with agents like thionyl chloride, the development of advanced catalytic approaches is paramount. researchgate.net

Palladium-catalyzed cross-coupling reactions have already shown promise in the synthesis of substituted furans. acs.orgmdpi.com A key future direction will be the development of dual catalytic systems, for instance, combining palladium and copper catalysis for decarbonylative/acylative cross-coupling reactions. acs.org This could enable the direct and tunable synthesis of unsymmetrically disubstituted furans starting from furan-2,5-dicarbonyl dichlorides, a strategy that could be adapted for 5-(3-nitrophenyl)furan-2-carbonyl chloride. acs.org Furthermore, exploring non-noble metal catalysts, such as those based on nickel, cobalt, or iron, for reactions involving furan-2-carbonyl chlorides could offer more cost-effective and sustainable alternatives. frontiersin.org For example, nickel-doped molybdenum carbide has been effective in the hydrogenation of furfural (B47365), indicating the potential for non-precious metal catalysts in furan (B31954) chemistry. mdpi.com

| Catalyst Type | Potential Application in Furan-2-carbonyl Chloride Chemistry | Research Objective |

| Dual Pd/Cu Systems | Decarbonylative/Acylative Cross-Coupling | Synthesis of unsymmetrically functionalized 2,5-disubstituted furans. acs.org |

| Nickel-based Catalysts | Cross-coupling and Reduction Reactions | Cost-effective and sustainable alternative to precious metals for derivatization. frontiersin.orgmdpi.com |

| Enzyme-based Catalysts | Regio- and Stereoselective Transformations | "Green" synthesis of chiral derivatives with high specificity. |

| Photocatalysts | Light-induced C-H Functionalization and Annulation | Access to novel fused heterocyclic systems under mild conditions. mdpi.com |

Exploration of Sustainable Methodologies for Derivatization

The principles of green chemistry are increasingly integral to modern chemical synthesis. A major thrust in future research will be the development of sustainable methods for the derivatization of this compound. This includes moving away from hazardous reagents and solvents.

One promising avenue is the use of biomass-derived solvents and reagents. The production of furan-2,5-dicarbonyl chloride from 5-(chloromethyl)furfural (CMF), a biomass derivative, using inexpensive reagents like tert-butyl hypochlorite, highlights a move towards greener synthesis routes. rsc.orgrsc.org Similar strategies could be explored for the synthesis and derivatization of this compound.

The use of ionic liquids (ILs) as both catalysts and reaction media presents another sustainable approach. ILs have been successfully used in the conversion of biomass-derived furans into valuable chemicals, demonstrating their potential to facilitate reactions with high efficiency and selectivity while allowing for catalyst recycling. frontiersin.org Research into mechanochemical methods, which reduce or eliminate the need for bulk solvents, could also provide a more environmentally benign route for the synthesis of derivatives.

Computational Chemistry and Mechanistic Prediction for Complex Furan Systems

As the complexity of furan-based molecules increases, so does the need for a deeper understanding of their reaction mechanisms. Computational chemistry and theoretical modeling will be indispensable tools in predicting the reactivity, stability, and spectroscopic properties of this compound and its derivatives.

Thermodynamic properties of related compounds like 5-(2-nitrophenyl)furan-2-carbaldehyde have been studied, providing a basis for similar investigations into the title compound. lpnu.ua Density Functional Theory (DFT) calculations can be employed to:

Elucidate the transition states of key reactions, such as nucleophilic acyl substitution or cross-coupling reactions.

Predict the regioselectivity of further functionalization on the furan or phenyl ring.

Model the electronic structure to understand the influence of the nitro group on the reactivity of the acyl chloride.

Simulate interactions with biological targets to guide the design of new therapeutic agents.

This in-silico approach will accelerate the discovery process by allowing researchers to prioritize synthetic targets and reaction conditions, thereby reducing experimental waste and effort.

Expansion of Synthetic Applications in Heterocyclic Synthesis

The inherent reactivity of this compound makes it an excellent starting material for the construction of more complex heterocyclic systems. Research has already demonstrated that 5-arylfuran-2-carbonyl chlorides can be used to synthesize a variety of heterocycles, including 1,3,4-oxadiazoles, 1,2,4-thiadiazoles, and researchgate.netrsc.orgnih.govtriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazoles. researchgate.net

Future work should aim to expand this synthetic repertoire. Cascade reactions, where multiple bonds are formed in a single pot, will be a key area of focus. For instance, developing palladium-catalyzed cascade transformations of functionalized alkynes with furan-based starting materials could lead to the synthesis of novel pyrrolizine- and indolizine-fused heterocycles. acs.org The nitro group on the phenyl ring also offers a handle for further transformations, such as reduction to an amine, which can then participate in cyclization reactions to form fused ring systems like benzofurans. mdpi.com The synthesis of pyrazoline and isoxazoline (B3343090) derivatives from furan precursors has also been reported, indicating a pathway for creating five-membered heterocyclic rings. nih.gov

| Starting Material | Reagent/Reaction Type | Resulting Heterocycle |

| 5-Arylfuran-2-carbonyl chloride | 5-(2-furyl)-1H-tetrazole | 2-(5-Arylfuran-2-yl)-5-(2-furyl)-1,3,4-oxadiazole researchgate.net |

| 5-Arylfuran-2-carbonyl chloride | Potassium thiocyanate, 5-methyl-1,2-oxazol-3-amine | 5-Aryl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamides researchgate.net |

| 5-Arylfuran-2-carboxylic acid | 5-Substituted 4-amino-4H-1,2,4-triazole-3-thiols | 3-Substituted 6-(5-arylfuran-2-yl)- researchgate.netrsc.orgnih.govtriazolo[3,4-b] researchgate.netrsc.orgnih.govthiadiazoles researchgate.net |

Integration with Biomass-Derived Feedstocks and Circular Economy Principles

The future of chemical manufacturing is intrinsically linked to the principles of a circular economy and the utilization of renewable feedstocks. Furan-based compounds are at the forefront of this transition, as key platform molecules like furfural and 5-hydroxymethylfurfural (B1680220) (HMF) can be readily derived from lignocellulosic biomass. encyclopedia.pubecbasis.orgrsc.org

A significant long-term research goal will be to develop synthetic pathways that connect biomass-derived furans to high-value molecules like this compound. This would involve:

Efficient catalytic conversion of biomass (e.g., polysaccharides) to furfural or HMF. encyclopedia.pubresearchgate.net

Development of methods to convert these platform molecules into 5-halofuran-2-carbonyl chlorides or related intermediates.

Catalytic arylation of the furan ring at the 5-position with a nitrophenyl group.

Successfully integrating the synthesis of complex furan derivatives into a biorefinery concept would represent a major step towards a more sustainable chemical industry. mdpi.comrsc.org This approach not only reduces reliance on fossil fuels but also valorizes agricultural and forestry waste streams, contributing to a circular economy. frontiersin.orgnih.gov

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-nitrophenyl)furan-2-carbonyl chloride from its carboxylic acid precursor?

The synthesis typically involves converting the corresponding carboxylic acid (e.g., 5-(3-nitrophenyl)furan-2-carboxylic acid) to the acyl chloride using chlorinating agents. A common method employs oxalyl chloride under reflux conditions in anhydrous solvents like benzene or dichloromethane. For example, in a related synthesis of 5-(3-hydroxyphenyl)furan-2-carbonyl chloride, oxalyl chloride was refluxed with the carboxylic acid for 48 hours, followed by solvent evaporation and purification . Alternatively, tert-butyl hypochlorite (t-BuOCl) has been used for high-yield conversions (up to 85% in situ) of structurally similar aldehydes to acyl chlorides at 50°C for 24 hours .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm the presence of the nitrophenyl group and acyl chloride functionality.

- FT-IR : Peaks at ~1750–1800 cm (C=O stretch of acyl chloride) and ~1520 cm (nitro group) are diagnostic.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns. For example, related furan-2-carbonyl chlorides have been analyzed using ESI-MS or EI-MS .

- Elemental analysis : To confirm purity and stoichiometry.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound when using t-BuOCl?

Optimization strategies include:

- Temperature control : Maintaining 50–60°C to balance reaction rate and side-product formation .

- Solvent selection : Using non-polar solvents (e.g., benzene) to minimize hydrolysis of the acyl chloride.

- Stoichiometry : A 2:1 molar ratio of t-BuOCl to carboxylic acid precursor ensures complete conversion, as demonstrated in the synthesis of 5-(chloromethyl)furan-2-carbonyl chloride .

- In situ monitoring : H NMR or FT-IR can track reaction progress and identify intermediates .

Q. What are the common side reactions or byproducts during synthesis, and how can they be mitigated?

- Hydrolysis : The acyl chloride is moisture-sensitive. Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis to the carboxylic acid.

- Nitrophenyl group reduction : Under prolonged heating, the nitro group may partially reduce to an amine. This can be avoided by limiting reaction time and temperature .

- Chlorination of aromatic rings : Over-chlorination by t-BuOCl can occur. Controlled reagent addition and low temperatures minimize this .

- Byproduct identification : LC-MS or TLC with UV visualization helps detect impurities.

Q. How does the nitro substituent on the phenyl ring influence the reactivity of the acyl chloride in nucleophilic acyl substitution reactions?

- Electron-withdrawing effect : The nitro group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).

- Steric effects : The meta-substituted nitro group may hinder access to the carbonyl in bulky nucleophiles. Computational modeling (DFT) can predict steric and electronic impacts.

- Comparative studies : For example, replacing the nitro group with electron-donating substituents (e.g., methoxy) slows reaction rates, as seen in analogous furan-2-carbonyl chloride derivatives .

Methodological Challenges and Solutions

- Purification difficulties : Due to the compound’s reactivity, avoid column chromatography. Instead, use recrystallization (e.g., hexane/ethyl acetate) or distillation under reduced pressure .

- Handling and storage : Store under inert gas at −20°C in sealed, moisture-free containers.

- Scalability : Pilot-scale synthesis requires continuous flow systems to maintain temperature and reagent control, as demonstrated in green chemistry approaches for similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.